molecular formula C14H20ClN3O B1399448 1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1316224-47-1

1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B1399448
CAS No.: 1316224-47-1
M. Wt: 281.78 g/mol
InChI Key: PTXGFTGZWARKHX-UHFFFAOYSA-N
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Description

1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one is a synthetic organic compound with the molecular formula C14H20ClN3O It is characterized by the presence of a chloropyrazine ring, a piperidine ring, and a dimethylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one typically involves the following steps:

    Formation of the Chloropyrazine Ring: The chloropyrazine ring can be synthesized through the chlorination of pyrazine using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Coupling of Chloropyrazine and Piperidine Rings: The chloropyrazine and piperidine rings are coupled using a nucleophilic substitution reaction, typically in the presence of a base such as sodium hydride or potassium carbonate.

    Introduction of the Dimethylpropanone Moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiproliferative properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(3-Chloropyrazin-2-yl)piperidin-1-yl]ethanone: Similar structure but with an ethanone moiety instead of dimethylpropanone.

    3-(Piperidin-1-yl)propan-1-ol: Contains a piperidine ring and a propanol group.

    3-(Piperazin-1-yl)oxolan-2-one dihydrochloride: Contains a piperazine ring and an oxolanone group.

Uniqueness

1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one is unique due to the presence of the chloropyrazine ring and the dimethylpropanone moiety, which confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

1-[3-(3-chloropyrazin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O/c1-14(2,3)13(19)18-8-4-5-10(9-18)11-12(15)17-7-6-16-11/h6-7,10H,4-5,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXGFTGZWARKHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCCC(C1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one
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1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one
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1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one
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1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one
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1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one
Reactant of Route 6
1-(3-(3-Chloropyrazin-2-yl)piperidin-1-yl)-2,2-dimethylpropan-1-one

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